molecular formula C19H23N3O2S B2751799 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide CAS No. 392255-42-4

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

Cat. No.: B2751799
CAS No.: 392255-42-4
M. Wt: 357.47
InChI Key: OHTQHDRFPLLRKV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds structurally related to N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide. These compounds are synthesized through various chemical reactions, highlighting their potential in the development of new pharmaceuticals and materials. For example, research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives showcases innovative methods to create compounds with potential therapeutic applications (Hassan et al., 2014). Similarly, the synthesis and X-ray crystal structure analysis of related pyrazole derivatives have provided insights into their molecular geometries and potential chemical properties (Kumara et al., 2018).

Cytotoxic Activity

Some studies have evaluated the cytotoxic activities of compounds structurally similar to this compound, showing promise for the development of new anticancer agents. For instance, compounds synthesized for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of these compounds in cancer research (Hassan et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Advanced studies involving molecular docking and quantum chemical calculations have been conducted to understand the interaction of these compounds with biological targets. This research can inform the design of compounds with improved specificity and potency for various biological applications. For instance, the docking and calculations of a novel pyrazole derivative provide insights into its potential biological effects and interaction mechanisms (Viji et al., 2020).

Novel Synthesis Methods

Research on novel synthesis methods for creating derivatives of this compound and related compounds demonstrates the ongoing innovation in the field of organic chemistry. These methods aim to improve the efficiency and yield of compound synthesis, expanding the available toolkit for drug development and material science (Mahata et al., 2003).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-15-9-7-14(8-10-15)22-18(16-11-25-12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTQHDRFPLLRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.